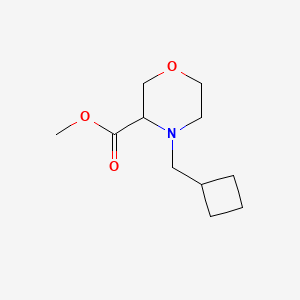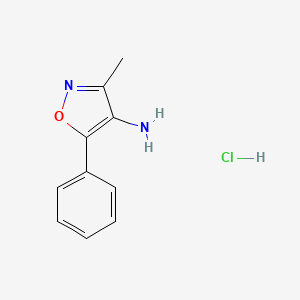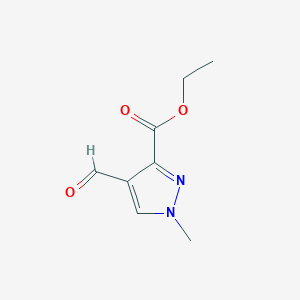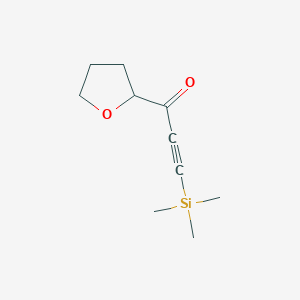
1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one
Übersicht
Beschreibung
1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is also known as OTMSP and is commonly used in organic chemistry as a reagent for the synthesis of different organic compounds.
Wissenschaftliche Forschungsanwendungen
Polymeric Membranes for Liquid-Liquid Separation
Poly[(1-trimethylsilyl)-1-propyne]-based membranes have been designed for liquid-liquid separation, particularly for the pervaporation recovery of organic products from fermentation broths, such as bioethanol and biobutanol, and for nanofiltration separation of organics. These membranes demonstrate good chemical resistance and are influenced by synthesis conditions, molecular-mass characteristics, and chain microstructure (A. Volkov, V. Volkov, V. Khotimskiǐ, 2009).
Coordination Chemistry and Biological Properties of Thioureas
The chemistry, coordination, structure, and biological properties of thioureas have seen extensive applications, especially as ligands in coordination chemistry. Their role in intra- and intermolecular hydrogen-bonding interactions affects the coordination properties of these ligands, leading to novel applications in both material science and biological studies (A. Saeed, U. Flörke, M. Erben, 2014).
Synthesis and Applications of Oxadiazole Derivatives
Oxadiazole derivatives, particularly 1,3,4-oxadiazoles, are highlighted for their synthetic versatility and application in fluorescent frameworks, especially in chemosensors for metal ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for a wide variety of applications (D. Sharma, H. Om, A. Sharma, 2022).
Supramolecular Systems Responsive to Stimuli
Rapidly assembling supramolecular systems based on polymeric hosts and low molecular weight guests have been developed, showing dependence on pH and temperature for aggregation into supramolecular structures. These systems offer potential as stimuli-responsive materials for various applications (H. Choi, N. Yui, 2006).
C1 Chemistry Synthesis with Yttrium-Stabilized Zirconia Catalyst
Yttria-Stabilized Zirconia (YSZ) catalysts have been explored for C1 chemistry reactions, such as synthesis gas, methane, and carbon dioxide conversions. The unique properties of YSZ, including oxygen storage sites and intermediate species formation on its surface, contribute to the production of specific products, showcasing the potential in catalysis and synthesis (A. Indarto, Jae-wook Choi, Hwaung Lee, H. Song, 2008).
Eigenschaften
IUPAC Name |
1-(oxolan-2-yl)-3-trimethylsilylprop-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2Si/c1-13(2,3)8-6-9(11)10-5-4-7-12-10/h10H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKJLVYVPHNBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)C1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1430621.png)
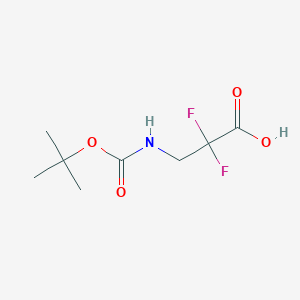
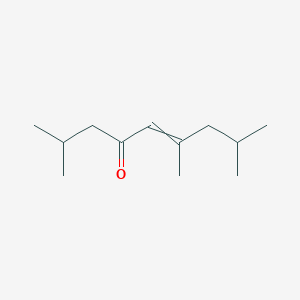
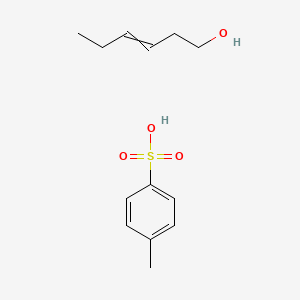
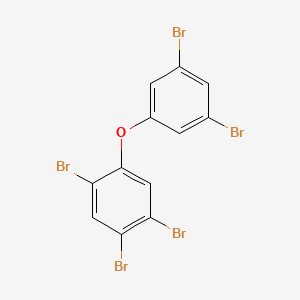
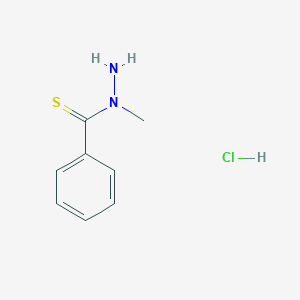
![4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1430631.png)
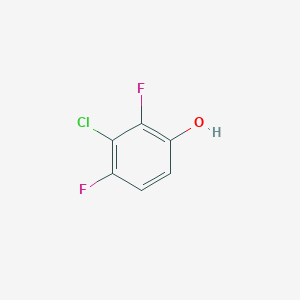
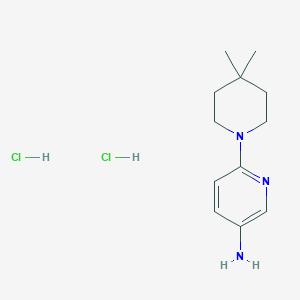
![5-Oxa-8-azaspiro[2.6]nonane](/img/structure/B1430637.png)
![3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B1430640.png)
